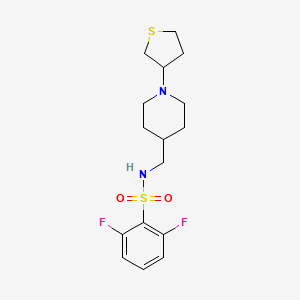

2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical substance with the molecular formula C16H22F2N2O2S2 and a molecular weight of 376.481.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, piperidone analogs, which could potentially include this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day2.Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms1.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, compounds bearing a piperidone skeleton, which this compound may possess, have been synthesized to mimic naturally occurring alkaloids and steroids, and to study their biological activity2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula and weight, it can be inferred that it is a relatively large molecule with potential for complex interactions due to the presence of multiple different types of atoms1.Applications De Recherche Scientifique

Glycosylation Studies

- Glycosylation Reactions : Compounds similar to the one , particularly those involving benzenesulfinyl piperidine, have been used in the activation of thioglycosides for glycosylation reactions. This process is crucial for the synthesis of diverse glycosidic linkages, fundamental in the development of various biochemical compounds (Crich & Smith, 2001).

Corrosion Inhibition

- Quantum Chemical Studies for Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, crucial for protecting industrial equipment and ensuring the longevity of metal components. Molecular dynamics simulations and quantum chemical calculations help in understanding these compounds' adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Material Science

- Structural and Thermal Studies : Research into compounds with piperidine and benzenesulfonyl groups includes exploring their structural, thermal, and optical properties. Such studies are vital for developing new materials with potential applications in electronics, pharmaceuticals, and other industries (Karthik et al., 2021).

Herbicide Development

- Herbicidal Applications : The development of new herbicidal compounds often involves the synthesis of intermediates with benzenesulfonamide groups. These compounds are key in creating effective herbicides for agriculture, enhancing crop protection and yield (Hamprecht et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It is recommended to handle all chemical substances with appropriate safety measures.

Orientations Futures

The future directions for the study and application of this compound are not specified in the search results. However, given the wide range of bioactivities associated with piperidone analogs, there is potential for further exploration in various fields of biological and medical research2.

Propriétés

IUPAC Name |

2,6-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2S2/c17-14-2-1-3-15(18)16(14)24(21,22)19-10-12-4-7-20(8-5-12)13-6-9-23-11-13/h1-3,12-13,19H,4-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWIECLPONWUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3CCSC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)

![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)

![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)